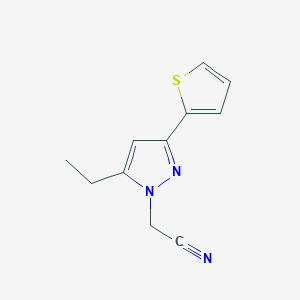

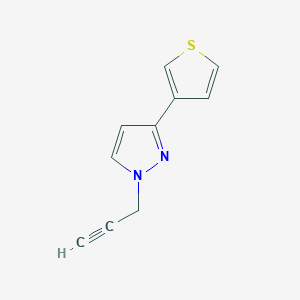

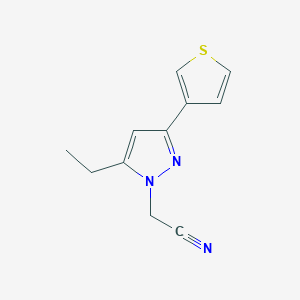

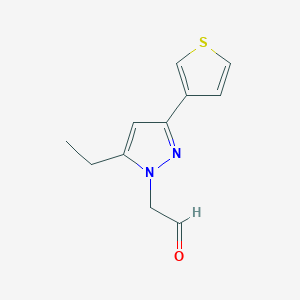

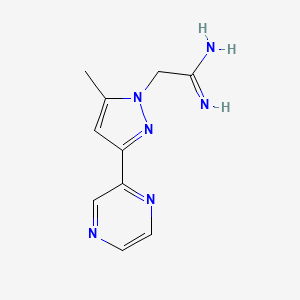

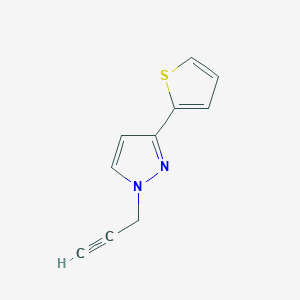

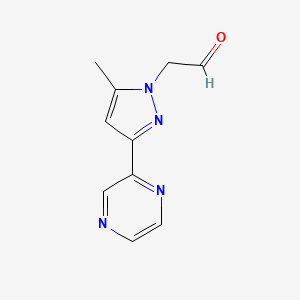

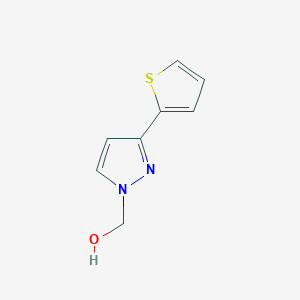

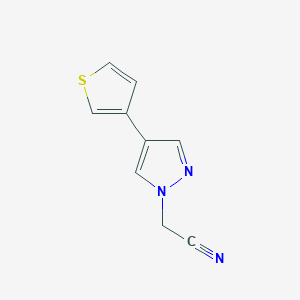

2-(4-(thiophène-3-yl)-1H-pyrazol-1-yl)acétonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as PTAP, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom . When included into a molecular architecture, thiophene derivatives can drastically alter or improve the fundamental properties of organic, π-conjugated materials .Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis

The boiling point of PTAP is 124-125 °C/16 mmHg (lit.) and its density is 1.08 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Semi-conducteurs organiques

Les dérivés du thiophène jouent un rôle crucial dans le développement des semi-conducteurs organiques. Ils sont utilisés dans la fabrication de transistors à effet de champ organiques (OFET) en raison de leur haute mobilité des porteurs de charge . La nature riche en électrons du thiophène permet un transfert de charge efficace, ce qui rend ces composés adaptés à une utilisation dans les diodes électroluminescentes organiques (OLED) et les cellules photovoltaïques .

Inhibiteurs de corrosion

En chimie industrielle, les composés du thiophène servent d'inhibiteurs de corrosion. Ils protègent les métaux et les alliages de la corrosion en formant une couche protectrice qui empêche la surface métallique de réagir avec des facteurs environnementaux tels que l'oxygène et l'eau .

Applications pharmaceutiques

Les dérivés du thiophène présentent une variété de propriétés pharmacologiques. Ils se sont avérés posséder des effets anticancéreux, anti-inflammatoires, antimicrobiens et antihypertenseurs . Cela les rend précieux dans la conception et le développement de médicaments pour traiter diverses maladies.

Science des matériaux

En science des matériaux, les molécules à base de thiophène contribuent à l'avancement de l'électronique organique. Ils sont utilisés dans la production de matériaux qui ont des applications dans les technologies de détection, d'imagerie et de récolte de lumière .

Activités biologiques

Les dérivés du thiophène sont connus pour leurs activités biologiques. Ils ont été utilisés comme agents antitumoraux, antiviraux et antiglaucomateux. Leur activité biologique est attribuée à leur capacité à interagir avec diverses cibles biologiques, conduisant à des effets thérapeutiques .

Propriétés optoélectroniques

Les composés à base de thiophène sont importants dans le domaine de l'optoélectronique. Ils sont utilisés dans des dispositifs qui nécessitent des matériaux ayant des propriétés semi-conductrices, électroluminescentes et de récolte de lumière. Cela comprend des applications dans les cellules solaires et les écrans électroniques .

Mécanisme D'action

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, some thiophene-based compounds have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.

Biochemical Pathways

Thiophene derivatives have been known to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Thiophene derivatives have been known to exhibit a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .

Orientations Futures

Thiophene derivatives, including PTAP, have potential applications in various fields due to their unique properties. They could be used in the development of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, electrodes, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes .

Analyse Biochimique

Biochemical Properties

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiophene ring in the compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . Additionally, the pyrazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity . These interactions highlight the compound’s potential as a modulator of enzymatic reactions and its relevance in drug design and development.

Cellular Effects

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases, which are key regulators of cell signaling pathways . This modulation can lead to changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s interaction with metabolic enzymes can alter metabolic fluxes and energy production within cells, impacting overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile involves several key interactions at the molecular level. The compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, it can inhibit cytochrome P450 enzymes by forming stable complexes with the heme group, preventing substrate binding and subsequent metabolism . Additionally, the compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression . These molecular interactions underline the compound’s potential as a versatile tool in biochemical research and drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with metabolic enzymes and accumulation in tissues . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity, toxicity, and overall pharmacokinetic profile. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, binding to plasma proteins can affect the compound’s distribution and bioavailability in tissues . These factors are important for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can influence its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with targeting signals and post-translational modifications . For example, localization to the endoplasmic reticulum can facilitate interactions with cytochrome P450 enzymes, while nuclear localization can impact gene expression by interacting with transcription factors . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.

Propriétés

IUPAC Name |

2-(4-thiophen-3-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVVXVJIWBRBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN(N=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.